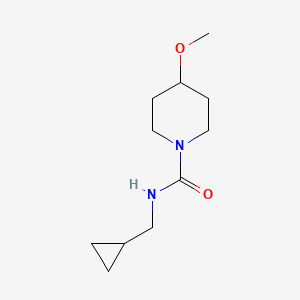

N-(cyclopropylmethyl)-4-methoxypiperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(cyclopropylmethyl)-4-methoxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-15-10-4-6-13(7-5-10)11(14)12-8-9-2-3-9/h9-10H,2-8H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMIDDIKVJWNCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C(=O)NCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-4-methoxypiperidine-1-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via alkylation reactions using cyclopropylmethyl halides in the presence of a base.

Methoxylation: The methoxy group can be introduced through nucleophilic substitution reactions using methanol or other methoxy-containing reagents.

Carboxamide Formation: The carboxamide group is typically introduced through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-4-methoxypiperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, to form different substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Methanol, alkyl halides, and other nucleophilic reagents.

Major Products Formed

Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

Reduction: Reduced derivatives with alcohol or amine functionalities.

Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

N-(cyclopropylmethyl)-4-methoxypiperidine-1-carboxamide has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Biological Studies: The compound is used in studies investigating the pharmacological properties of piperidine derivatives, including their interactions with receptors and enzymes.

Industrial Applications: It is utilized in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-4-methoxypiperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Functional and Pharmacological Differences

Heterocyclic Modifications

- Thiazolo[4,5-d]pyrimidine Derivatives (): The addition of a thiazolo-pyrimidine ring (as in the compound from ) introduces a planar heterocyclic system, which may improve binding to ATP pockets in kinases. However, this increases molecular weight (~418 vs. 212 g/mol) and reduces solubility compared to the simpler piperidine-carboxamide scaffold .

B. Fluorinated Analogues ():

- The fluorophenyl-substituted piperidine derivative () exhibits sigma-1 receptor antagonism, attributed to the electron-withdrawing fluorine atoms enhancing binding affinity. In contrast, the methoxy group in the parent compound may favor interactions with polar residues in target proteins .

- Trifluoromethyl benzamides () show higher metabolic stability due to fluorine’s inductive effects, but their synthesis is more complex (56–95% yields) compared to non-fluorinated analogues .

Alkyl Substituent Effects

- Cyclopropylmethyl vs. Cyclopentyl groups increase lipophilicity (logP +0.5–1.0), which may enhance membrane permeability but reduce aqueous solubility .

- Diethylamide vs. Cyclopropylmethyl (): N,N-Diethylpiperidine-4-carboxamide lacks the constrained cyclopropane ring, leading to faster metabolic clearance in vivo. The diethyl group’s flexibility may reduce target selectivity .

Biological Activity

N-(cyclopropylmethyl)-4-methoxypiperidine-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential applications in pharmacology. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the piperidine class of compounds, characterized by a piperidine ring substituted with a cyclopropylmethyl group and a methoxy group. The structural formula can be represented as follows:

This compound is primarily utilized as a building block in the synthesis of pharmaceuticals targeting various biological pathways.

Target Interactions

The specific biological targets of this compound are not fully elucidated. However, its structural characteristics suggest potential interactions with proteins or enzymes involved in critical biological processes. Similar compounds have shown affinity for receptors associated with neurotransmission and cellular signaling pathways.

Mode of Action

The compound likely interacts with its targets through non-covalent interactions, including hydrogen bonding and hydrophobic interactions. These interactions may lead to modulation of receptor activity or enzyme function, influencing various biochemical pathways.

Pharmacokinetics

Pharmacokinetic studies on similar piperidine derivatives indicate that this compound may exhibit:

- Absorption : Good oral bioavailability due to favorable solubility properties.

- Distribution : Rapid distribution throughout body tissues.

- Metabolism : Primarily hepatic metabolism, involving cytochrome P450 enzymes.

- Excretion : Renal excretion of metabolites.

Antiviral Activity

Recent studies have explored the antiviral properties of piperidine derivatives. For instance, compounds structurally related to this compound have demonstrated inhibitory effects on HIV-1 by targeting the CCR5 receptor. In vitro evaluations revealed IC₅₀ values around 25 nM, indicating potent antiviral activity against this virus .

Anticancer Potential

The compound's potential as an anticancer agent has also been investigated. Research indicates that piperidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain derivatives have shown significant antiproliferative activity against multiple cancer cell lines with IC₅₀ values below 100 nM .

| Compound | Cell Line | IC₅₀ (nM) |

|---|---|---|

| 16g | A-549 | 25.73 |

| 16i | MCF-7 | 25.53 |

| Control | - | 25.43 |

Study on Antiviral Activity

A study published in 2014 synthesized various piperidine derivatives and evaluated their activity against HIV-1. Among the tested compounds, those similar to this compound exhibited promising results, leading to further investigations into their structure-activity relationships (SAR) and potential clinical applications .

Study on Anticancer Activity

In another study focusing on the antiproliferative effects of piperidine derivatives, several compounds were tested against human cancer cell lines. The results indicated that modifications in the piperidine structure significantly influenced their biological activity, emphasizing the importance of chemical design in developing effective therapeutic agents .

Q & A

Q. What are the established synthetic routes for N-(cyclopropylmethyl)-4-methoxypiperidine-1-carboxamide?

Methodological Answer: The synthesis typically involves multi-step nucleophilic substitutions and carboxamide coupling. A representative route, adapted from analogous piperidine carboxamide syntheses (e.g., in ), includes:

Nucleophilic substitution : Reacting 4-methoxypiperidine with cyclopropylmethyl halide under basic conditions (e.g., NaOH/TEA) to form the N-cyclopropylmethyl intermediate (yield: ~85%) .

Carboxamide formation : Coupling with a carbonyl source (e.g., phosgene or carbonyldiimidazole) to generate the carboxamide backbone (yield: ~95%) .

Purification : Column chromatography or recrystallization in solvents like ethyl acetate/hexane.

| Step | Reaction Type | Key Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Nucleophilic substitution | Cyclopropylmethyl bromide, NaOH, TEA, 0–25°C | 85% |

| 2 | Carboxamide coupling | Triphosgene, DCM, RT | 95% |

| 3 | Purification | Column chromatography (SiO₂) | >90% |

Q. Critical Considerations :

- Moisture-sensitive intermediates require anhydrous conditions .

- Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Key peaks include:

- δ 3.58–3.78 (m, piperidine OCH₃ and CH₂ groups) .

- δ 0.94–1.42 (m, cyclopropane CH₂ and CH protons) .

- X-ray crystallography : Resolve molecular conformation using SHELXL (). Example parameters from analogous piperidine carboxamides:

| Technique | Target Features | Example Parameters |

|---|---|---|

| 1H NMR | Cyclopropane and piperidine groups | δ 1.27–1.69 (cyclopropane CH₂) |

| X-ray | Molecular conformation | T = 293 K, R = 0.072 |

Advanced Questions

Q. How can reaction yields be optimized for carboxamide coupling steps?

Methodological Answer: Yields in multi-step syntheses (e.g., ) vary due to steric hindrance or side reactions. Optimization strategies include:

- Catalyst selection : Use coupling agents like HATU or EDCI for carboxamide formation (improves efficiency vs. traditional phosgene) .

- Temperature control : Maintain 0–5°C during exothermic steps to suppress byproducts .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

Q. Case Study :

- In , oxadiazole formation yield dropped to 56% due to competing hydrolysis. Mitigation: Use dry solvents and SO₃ under inert atmosphere .

Q. How to resolve discrepancies in crystallographic refinement (e.g., high R factors)?

Methodological Answer: High R factors (>0.10) often stem from poor data quality or twinning. Solutions include:

Q. Example :

- For a related piperidine carboxamide, refining with SHELXL reduced R from 0.22 to 0.072 by correcting for anisotropic displacement .

Q. What computational approaches predict the compound’s biological activity?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., kinases, GPCRs). For example, AZD5363 (), a piperidine carboxamide kinase inhibitor, was optimized via docking into ATP-binding pockets.

- QSAR modeling : Correlate substituent effects (e.g., cyclopropane vs. methyl groups) with activity using descriptors like logP and polar surface area .

| Method | Application | Software/Tools |

|---|---|---|

| Docking | Target binding affinity | AutoDock, Schrödinger |

| MD simulations | Conformational dynamics | GROMACS, AMBER |

Q. How to address contradictory bioactivity data across studies?

Methodological Answer: Contradictions may arise from assay conditions or impurity profiles. Mitigation steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.